(6-Bromohexyl)boronic acid
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Overview
Description
6-Bromohexylboronic acid is a crucial compound in biomedicine used for the treatment of various diseases . It acts as a reagent in drug synthesis, primarily targeting cancerous cells . With its boronic acid moiety, it exhibits potential as a proteasome inhibitor, greatly impacting the treatment of multiple myeloma and other cancers .
Synthesis Analysis
6-Bromohexylboronic acid can be used as a substrate in the radical alkylation reactions of boronic acids using organic photocatalysts . It can also be used as a substrate in the Ag(I) catalyzed difluoromethylthiolation of various boronic acids . Furthermore, it can be used as a starting material in the synthesis of fluorescent carbon nanodots .Molecular Structure Analysis
The molecular formula of 6-Bromohexylboronic acid is C6H14BBrO2 . Its average mass is 208.889 Da and its monoisotopic mass is 208.027023 Da .Chemical Reactions Analysis
6-Bromohexylboronic acid can be used as a substrate in the radical alkylation reactions of boronic acids using organic photocatalysts . It can also be used as a substrate in the Ag(I) catalyzed difluoromethylthiolation of various boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromohexylboronic acid include a density of 1.3±0.1 g/cm3, a boiling point of 303.5±44.0 °C at 760 mmHg, and a flash point of 137.4±28.4 °C . It has a molar refractivity of 44.1±0.3 cm3 and a polar surface area of 40 Å2 .Scientific Research Applications
Fluorescent Chemosensors : Boronic acids, including derivatives like (6-Bromohexyl)boronic acid, play a crucial role in the development of selective fluorescent chemosensors. These sensors are essential for detecting carbohydrates and bioactive substances, which is vital for disease prevention, diagnosis, and treatment (Huang et al., 2012).
Carbohydrate Binding : A class of carbohydrate-binding boronic acids has been developed, showing significant potential in complexing glycosides under physiological conditions. This is particularly important for recognizing cell-surface glycoconjugates, which could lead to advances in oligomeric receptors and sensors for biological systems (Dowlut & Hall, 2006).
Biomedical Applications : Boronic acid-containing polymers, including (6-Bromohexyl)boronic acid derivatives, are valuable in biomedical applications such as HIV, obesity, diabetes, and cancer treatments. Their unique reactivity and solubility properties make them particularly useful in this domain (Cambre & Sumerlin, 2011).
Sensing Applications : Boronic acids are increasingly used in various sensing applications due to their interactions with diols and strong Lewis bases. They are utilized in biological labeling, protein manipulation, separation, and therapeutics development (Lacina, Skládal, & James, 2014).
Catalysis : Boronic acid derivatives, including (6-Bromohexyl)boronic acid, have been explored for their catalytic properties. This includes the aza-Michael addition of hydroxamic acid to quinone imine ketals, demonstrating the versatility of boronic acids in organic chemistry (Hashimoto, Gálvez, & Maruoka, 2015).
Flame-Retardant Additives : Aromatic boronic acids, possibly including derivatives like (6-Bromohexyl)boronic acid, have been investigated as nonhalogenated flame-retardant additives for materials like acrylonitrile-butadiene-styrene and polycarbonate (Morgan, Jurs, & Tour, 2000).
properties
IUPAC Name |
6-bromohexylboronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BBrO2/c8-6-4-2-1-3-5-7(9)10/h9-10H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHGWFMYADQHHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCBr)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BBrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674701 |
Source
|
Record name | (6-Bromohexyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromohexyl)boronic acid | |
CAS RN |
148562-12-3 |
Source
|
Record name | (6-Bromohexyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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